3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a chloro group, a dioxidotetrahydrothiophenyl group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dioxidotetrahydrothiophenyl Group: This step may involve the reaction of a thiophene derivative with an oxidizing agent to introduce the dioxidotetrahydrothiophenyl moiety.
Attachment of the Thiophen-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction using a thiophen-2-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moieties.
Reduction: Reduction reactions could target the carbonyl group in the benzamide core.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials with unique electronic properties.
Biology
Biological Activity: Investigation into its potential as a pharmaceutical agent, including antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration of its efficacy and safety as a therapeutic agent.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide would depend on its specific application. For instance, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-ylmethyl)benzamide: Lacks the chloro and dioxidotetrahydrothiophenyl groups.
3-chloro-N-(thiophen-2-ylmethyl)benzamide: Lacks the dioxidotetrahydrothiophenyl group.
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the thiophen-2-ylmethyl group.
Uniqueness
The unique combination of the chloro, dioxidotetrahydrothiophenyl, and thiophen-2-ylmethyl groups in 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Biological Activity
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₉H₁₈ClN₃O₂S₂, with a molecular weight of approximately 421.9 g/mol. Its structure includes a chloro substituent, a dioxidotetrahydrothiophenyl group, and a thiophen-2-ylmethyl moiety, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzymatic activities or influence cellular pathways involved in various diseases.
Target Interactions
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes that play roles in disease processes.
- Receptor Modulation : It may also interact with cellular receptors, altering signaling pathways that contribute to cellular responses.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various human cancer cell lines. The IC50 values indicated selective toxicity towards tumor cells compared to normal cells, suggesting potential for therapeutic applications in oncology.
- Anti-inflammatory Effects : Research has shown that this compound can inhibit pro-inflammatory cytokines in cell models stimulated by lipopolysaccharides (LPS). This indicates its potential use in treating inflammatory diseases.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against several bacterial strains. Results indicated significant inhibition of growth, particularly against Gram-positive bacteria, highlighting its potential as an antibacterial agent.
Properties
Molecular Formula |
C16H16ClNO3S2 |
---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C16H16ClNO3S2/c17-13-4-1-3-12(9-13)16(19)18(10-15-5-2-7-22-15)14-6-8-23(20,21)11-14/h1-5,7,9,14H,6,8,10-11H2 |
InChI Key |
MKMJZARPLQWDBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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